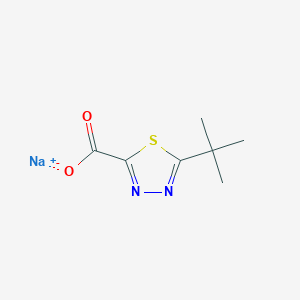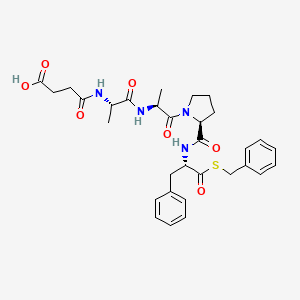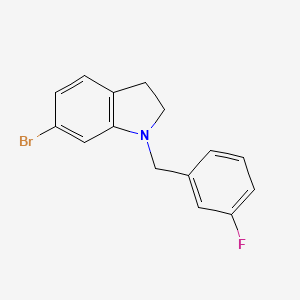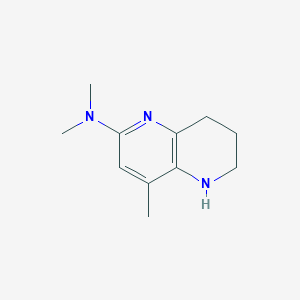
5-tert-butyl-1,3,4-thiadiazole-2-carboxylate de sodium
Vue d'ensemble
Description
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C7H10N2O2SNa and a molecular weight of 208.22 g/mol . This compound is known for its unique structural features, which include a thiadiazole ring substituted with a tert-butyl group and a carboxylate group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Mécanisme D'action
Target of Action
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is a complex compound with a unique structure It is known that thiadiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .
Mode of Action
It is known that thiadiazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Thiadiazole derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
It is known that thiadiazole derivatives can have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Analyse Biochimique
Biochemical Properties
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing its activity. Additionally, sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various biomolecules. At the molecular level, this compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can have sustained effects on cellular function, although these effects may diminish over time due to degradation or other factors .
Dosage Effects in Animal Models
The effects of sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can cause toxicity and adverse effects, such as liver damage or oxidative stress. It is important to determine the optimal dosage to achieve the desired effects without causing harm .
Metabolic Pathways
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics. These interactions can influence metabolic flux and alter the levels of metabolites within the cell. Additionally, sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can affect the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway .
Transport and Distribution
The transport and distribution of sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various compartments, such as the cytoplasm or nucleus, depending on its interactions with other biomolecules. The distribution of sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is an important factor in its function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can determine its effects on cellular processes and overall activity .
Méthodes De Préparation
The synthesis of Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds, such as:
- Sodium 5-((tert-butoxycarbonyl)(methyl)amino)methyl-1,3,4-thiadiazole-2-carboxylate
- Sodium 5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1,3,4-thiadiazole-2-carboxylate
These compounds share the thiadiazole ring structure but differ in their substituents, which can lead to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
sodium;5-tert-butyl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.Na/c1-7(2,3)6-9-8-4(12-6)5(10)11;/h1-3H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXUXGVDFEKBJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)


![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide](/img/structure/B1406593.png)

![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406596.png)
![ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406597.png)
![1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine](/img/structure/B1406598.png)
